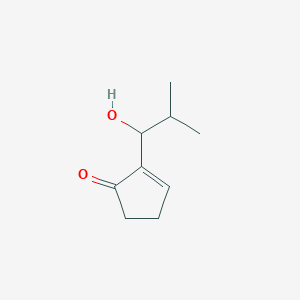
5-Hexenoic acid, 2-(1-methylethenyl)-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hexenoic acid, 2-(1-methylethenyl)-, ethyl ester: is an organic compound with the molecular formula C11H18O2 and a molecular weight of 182.2594 g/mol . This compound is known for its unique structure, which includes a hexenoic acid backbone with an isopropenyl group and an ethyl ester functional group. It is commonly used in the synthesis of various chemical compounds and has applications in multiple scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hexenoic acid, 2-(1-methylethenyl)-, ethyl ester typically involves the esterification of 5-Hexenoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to convert the double bonds into single bonds, resulting in saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester functional group, where nucleophiles such as amines or alcohols replace the ethoxy group, forming amides or other esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.
Substitution: Amines, alcohols, acidic or basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated derivatives.
Substitution: Amides, other esters.
Applications De Recherche Scientifique
Chemistry: 5-Hexenoic acid, 2-(1-methylethenyl)-, ethyl ester is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and chemicals.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and metabolic pathways. It serves as a substrate for enzymes involved in ester hydrolysis and oxidation-reduction reactions.
Industry: In the industrial sector, this compound is used in the production of fragrances, flavors, and other specialty chemicals. Its ester functional group imparts desirable olfactory properties, making it a valuable ingredient in perfumery .
Mécanisme D'action
The mechanism of action of 5-Hexenoic acid, 2-(1-methylethenyl)-, ethyl ester involves its interaction with various molecular targets and pathways. In enzymatic reactions, the ester functional group is hydrolyzed by esterases to form the corresponding carboxylic acid and ethanol. The isopropenyl group can undergo oxidation-reduction reactions, leading to the formation of different metabolites. These reactions are catalyzed by specific enzymes, such as oxidases and reductases, which facilitate the conversion of the compound into its active forms .
Comparaison Avec Des Composés Similaires
Hexanoic acid, 5-methyl-, methyl ester: This compound has a similar ester functional group but differs in the structure of the carbon chain and the presence of a methyl group instead of an isopropenyl group.
Hexanoic acid, 5-methyl-, ethyl ester: Similar to the above compound but with an ethyl ester functional group.
Hexanoic acid, 5-methyl-, propyl ester: This compound has a propyl ester functional group and a similar carbon chain structure.
Uniqueness: 5-Hexenoic acid, 2-(1-methylethenyl)-, ethyl ester is unique due to the presence of the isopropenyl group, which imparts distinct chemical properties and reactivity. This structural feature allows for a wider range of chemical reactions and applications compared to similar compounds .
Propriétés
Numéro CAS |
135879-57-1 |
|---|---|
Formule moléculaire |
C11H18O2 |
Poids moléculaire |
182.26 g/mol |
Nom IUPAC |
ethyl 2-prop-1-en-2-ylhex-5-enoate |
InChI |
InChI=1S/C11H18O2/c1-5-7-8-10(9(3)4)11(12)13-6-2/h5,10H,1,3,6-8H2,2,4H3 |
Clé InChI |
RROJYKPWPODXPY-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CCC=C)C(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Pyrido[2,3-d]pyrimidin-4-amine, 7-(4-chlorophenyl)-5-phenyl-](/img/structure/B14262638.png)


![N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-YL]-2-heptylundecanamide](/img/structure/B14262667.png)


![tetrapotassium;2-[4-[5-[1-(2,5-disulfonatophenyl)-3-ethoxycarbonyl-5-oxopyrazol-4-ylidene]penta-1,3-dienyl]-5-ethoxycarbonyl-3-oxo-1H-pyrazol-2-yl]benzene-1,4-disulfonate](/img/structure/B14262698.png)

![3-(3-Chlorophenyl)-2-[2-(1H-indol-3-yl)ethyl]quinazolin-4(3H)-one](/img/structure/B14262715.png)

![Bis{[5-methyl-2-(propan-2-yl)cyclohexyl]oxy}boranyl](/img/structure/B14262724.png)
![Phosphonic acid, [(4-nitrophenyl)(phenylamino)methyl]-, dimethyl ester](/img/structure/B14262729.png)

